Tankyrase-IN-2

Description

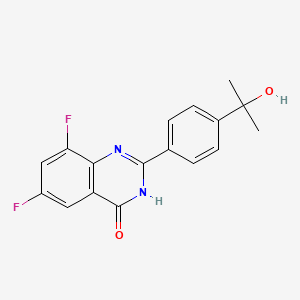

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2/c1-17(2,23)10-5-3-9(4-6-10)15-20-14-12(16(22)21-15)7-11(18)8-13(14)19/h3-8,23H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBYLOWAINBPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tankyrase-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for Tankyrase-IN-2, a potent and selective small-molecule inhibitor of Tankyrase enzymes. It details the molecular interactions, impact on cellular signaling pathways, and methodologies for its study.

Core Mechanism of Action: Inhibition of PARP Activity

This compound functions as a competitive inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family, which catalyze the post-translational modification of proteins by adding chains of poly(ADP-ribose) (PAR), a process known as PARsylation.[1][2] this compound specifically targets the catalytic ADP-ribosyltransferase (ARTD) domain of TNKS1 and TNKS2, competing with the binding of the co-substrate NAD+.[2]

By occupying the catalytic site, this compound prevents the auto-PARsylation of the Tankyrase enzymes themselves and, more critically, prevents the PARsylation of their downstream protein substrates.[3][4] This inhibition of enzymatic activity is the primary mechanism through which this compound exerts its cellular effects.

Modulation of the Wnt/β-catenin Signaling Pathway

The most well-characterized downstream effect of Tankyrase inhibition is the modulation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in both embryonic development and cancer.[5][6]

In the Wnt-off state, a multi-protein "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), targets the transcriptional coactivator β-catenin for phosphorylation.[7] This marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.

Tankyrases (TNKS1 and TNKS2) are positive regulators of Wnt signaling.[8][9] They achieve this by binding to and PARsylating the scaffolding protein Axin, which is the concentration-limiting component of the destruction complex.[10][11] The PARsylated Axin is then recognized by the E3 ubiquitin ligase RNF146, leading to its ubiquitination and proteasomal degradation.[2][4] The resulting depletion of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, many of which are oncogenic.[5][8]

This compound intervenes by inhibiting the initial PARsylation of Axin.[12] This prevents Axin's degradation, leading to its stabilization and accumulation.[10][11] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, thereby promoting β-catenin degradation and effectively antagonizing Wnt/β-catenin signaling.[3][10]

Quantitative Data and Specificity

This compound is a potent inhibitor of both Tankyrase isoforms and exhibits selectivity over other PARP family members.

| Target Enzyme | IC50 (nM) | Reference |

| TNKS1 | 10 | [13] |

| TNKS2 | 7 | [13] |

| PARP1 | 710 | [13] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In cellular contexts, this compound demonstrates a dose-dependent effect on its target pathway.

| Cellular Effect (DLD1 cells) | EC50 (nM) | Reference |

| Axin2 Protein Increase | 319 | [13] |

| Tankyrase Protein Increase | 320 | [13] |

EC50 (Half-maximal effective concentration) values represent the concentration that induces a response halfway between the baseline and maximum after a specified exposure time (24 hours).

Experimental Protocols

This protocol is based on the principle of measuring the incorporation of biotinylated NAD+ onto a histone substrate.[14]

Materials:

-

Recombinant human TNKS1 or TNKS2 enzyme.

-

96-well plates pre-coated with histone.

-

This compound (or other test compounds) dissolved in DMSO.

-

PARP Substrate Mixture (containing biotinylated NAD+).

-

PARP Assay Buffer.

-

Streptavidin-HRP conjugate.

-

Colorimetric HRP substrate (e.g., TMB).

-

Stop solution (e.g., 1M HCl).

-

Plate reader capable of measuring absorbance at 450 nm.

Workflow:

-

Compound Preparation: Prepare serial dilutions of this compound in PARP Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.

-

Enzyme Addition: To the histone-coated wells, add the diluted test compounds. Add a solution of the Tankyrase enzyme to each well (except for "no enzyme" controls).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PARP Substrate Mixture to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP solution to each well and incubate (e.g., 30 minutes at room temperature) to allow binding to the biotinylated PAR chains.

-

Signal Generation: Wash the plate again. Add the colorimetric HRP substrate. A blue color will develop in wells with HRP activity.

-

Measurement: Stop the reaction by adding the stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm. The signal intensity is proportional to Tankyrase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value.

This assay measures the transcriptional activity of the β-catenin/TCF complex.[11]

Materials:

-

HEK293T or other suitable cell line.

-

TOPflash (contains TCF binding sites driving luciferase) and FOPflash (mutated TCF sites, negative control) reporter plasmids.

-

A control plasmid expressing Renilla luciferase (for normalization).

-

Transfection reagent.

-

Wnt3a conditioned media or recombinant Wnt3a protein.

-

This compound.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Workflow:

-

Transfection: Co-transfect cells in a 96-well plate with TOPflash (or FOPflash) and Renilla luciferase plasmids.

-

Compound Treatment: After an initial incubation period (e.g., 12-24 hours), replace the media with fresh media containing various concentrations of this compound or DMSO vehicle control.

-

Wnt Stimulation: After a short pre-incubation with the inhibitor (e.g., 1-4 hours), stimulate the Wnt pathway by adding Wnt3a.

-

Incubation: Incubate the cells for a further period (e.g., 16-24 hours) to allow for luciferase expression.

-

Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Measure Firefly (from TOPflash) and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. The inhibition of Wnt3a-induced TOPflash activity indicates the potency of the compound in blocking the Wnt signaling pathway.

Logical Framework of this compound Action

The mechanism can be summarized as a logical cascade of events initiated by the specific inhibition of the Tankyrase enzymes.

References

- 1. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validate User [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. oncotarget.com [oncotarget.com]

- 10. ovid.com [ovid.com]

- 11. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Tankyrase-IN-2: A Potent and Selective Inhibitor for Wnt Pathway Modulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tankyrase-IN-2, also identified as compound 5k, has emerged as a potent, selective, and orally bioavailable inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target.[4] This technical guide provides a comprehensive overview of the structure, synthesis, biological activity, and experimental protocols related to this compound, designed to support researchers and professionals in the field of drug discovery and development.

Chemical Structure and Synthesis

This compound is chemically known as 6,8-difluoro-2-[4-(1-hydroxy-1-methylethyl)phenyl]-4(3H)-quinazolinone.[5] Its structure is characterized by a 2-arylquinazolin-4-one core, which has been optimized for potent and selective inhibition of tankyrases.[2]

Chemical Structure:

The synthesis of this compound involves a multi-step process, as detailed in the publication "Discovery and Optimization of 2-Arylquinazolin-4-ones into a Potent and Selective Tankyrase Inhibitor Modulating Wnt Pathway Activity". The general synthetic route is outlined below.

General Synthesis Protocol:

The synthesis of 2-arylquinazolin-4-ones, including this compound (compound 5k), typically involves the condensation of an anthranilic acid derivative with an appropriate benzoyl chloride, followed by cyclization. The key steps, based on related syntheses, are:

-

Amide Formation: Reaction of a substituted 2-aminobenzoic acid (in this case, 2-amino-3,5-difluorobenzoic acid) with a substituted benzoyl chloride (4-(1-hydroxy-1-methylethyl)benzoyl chloride). This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or chloroform.

-

Cyclization: The resulting amide is then cyclized to the quinazolinone core. This can be achieved by heating the intermediate, often in the presence of a dehydrating agent or by thermal cyclization.

A detailed, step-by-step protocol would be found in the supplementary information of the primary research article.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of both TNKS1 and TNKS2, with significantly lower activity against other PARP family members, demonstrating its selectivity.[1]

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target | IC50 (nM) |

| TNKS1 | 10 |

| TNKS2 | 7 |

| PARP1 | 710 |

Table 2: Cellular Activity of this compound in DLD1 Cells [1]

| Parameter | EC50 (nM) |

| Tankyrase Protein Abundance Increase | 320 |

| Axin2 Protein Increase | 319 |

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Tankyrases (TNKS1 and TNKS2) are positive regulators of the Wnt/β-catenin signaling pathway. They achieve this by poly(ADP-ribosyl)ating (PARsylating) Axin, a key scaffold protein in the β-catenin destruction complex.[3] This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation.[4] The degradation of Axin leads to the disassembly of the destruction complex, resulting in the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes, promoting cell proliferation.[6]

This compound inhibits the catalytic activity of TNKS1 and TNKS2. This inhibition prevents the PARsylation and subsequent degradation of Axin.[2] The stabilized Axin enhances the formation and activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[3] Consequently, the Wnt signaling pathway is suppressed.

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Tankyrase Enzymatic Assay (Chemiluminescent)

This protocol is adapted from commercially available assay kits designed to measure tankyrase activity.[7]

Materials:

-

Purified recombinant human TNKS1 or TNKS2 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

-

Enzyme Reaction:

-

To the histone-coated wells, add 25 µL of the diluted this compound or vehicle control (assay buffer with DMSO).

-

Add 25 µL of diluted TNKS1 or TNKS2 enzyme to each well.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.

-

Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

-

Detection:

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of Streptavidin-HRP conjugate diluted in assay buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of chemiluminescent substrate to each well.

-

Immediately measure the luminescence using a microplate luminometer.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Colorectal Cancer Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[8][9]

Materials:

-

Human colorectal cancer cell line (e.g., COLO-320DM)

-

Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice)

-

Matrigel

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Harvest colorectal cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2)/2).

-

When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

-

-

Treatment:

-

Administer this compound at the desired dose and schedule (e.g., once or twice daily by oral gavage).

-

Administer the vehicle control to the control group using the same schedule.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for pharmacodynamic markers like Axin2 levels).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable tool for investigating the role of tankyrases in the Wnt/β-catenin signaling pathway and for exploring their therapeutic potential in cancer. Its high potency, selectivity, and favorable pharmacokinetic properties make it a strong candidate for further preclinical and potentially clinical development. This guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic utility of targeting tankyrases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Optimization of 2-Arylquinazolin-4-ones into a Potent and Selective Tankyrase Inhibitor Modulating Wnt Pathway Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Tankyrase-IN-2: A Selective Inhibitor Targeting the Wnt Signaling Pathway

For Immediate Release

A comprehensive technical guide on Tankyrase-IN-2, a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), has been compiled for researchers, scientists, and drug development professionals. This document details the inhibitor's mechanism of action, quantitative data on its activity, and detailed protocols for key experimental evaluations. This compound has emerged as a significant tool for investigating the role of tankyrases in cellular processes, particularly the Wnt signaling pathway, which is frequently dysregulated in various cancers.

Core Properties and Mechanism of Action

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both TNKS1 and TNKS2 over other PARP family enzymes.[1] Its primary mechanism of action involves the inhibition of the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases. This inhibition leads to the stabilization of Axin proteins, which are key components of the β-catenin destruction complex.[2][3] The accumulation of Axin enhances the degradation of β-catenin, a central mediator of the Wnt signaling pathway. Consequently, the downstream transcription of Wnt target genes is suppressed.[2][3]

Quantitative Inhibitory and Cellular Activity

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key activity values:

| Target/Process | IC50/EC50 (nM) | Assay Type |

| TNKS1 | 10 | Biochemical |

| TNKS2 | 7 | Biochemical |

| PARP1 | 710 | Biochemical |

| Axin2 Stabilization | 319 | Cellular (DLD-1 cells) |

| Tankyrase Stabilization | 320 | Cellular (DLD-1 cells) |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below to facilitate reproducibility and further investigation.

Biochemical Assay for Tankyrase Inhibition

This assay quantifies the enzymatic activity of TNKS1 and TNKS2 in the presence of an inhibitor.

Materials:

-

Recombinant human TNKS1 (catalytic domain) and TNKS2 (catalytic domain)

-

Histone H4 (substrate)

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well plates

Procedure:

-

Coat a 96-well plate with Histone H4 overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add serial dilutions of this compound (typically in DMSO, with a final DMSO concentration kept below 1%) to the wells.

-

Add the tankyrase enzyme (TNKS1 or TNKS2) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate the plate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Wnt Signaling Pathway Modulation (Axin2 Stabilization)

This Western blot protocol assesses the ability of this compound to stabilize Axin2 protein levels in a cellular context.

Cell Line:

-

DLD-1 (human colorectal adenocarcinoma cell line)

Materials:

-

DLD-1 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-Axin2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed DLD-1 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 24 hours.

-

Lyse the cells in cell lysis buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Axin2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the Axin2 band intensity to the β-actin loading control to determine the relative increase in Axin2 protein levels.

-

Calculate the EC50 value from the dose-response curve.

In Vivo Colorectal Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of colorectal cancer.

Animal Model:

-

Female athymic nude mice (6-8 weeks old)

Cell Line:

-

DLD-1 human colorectal adenocarcinoma cells

Materials:

-

DLD-1 cells

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Subcutaneously implant DLD-1 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., once or twice daily).

-

Administer the vehicle control to the control group following the same schedule.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for Axin2 and β-catenin).

-

Analyze the tumor growth inhibition as a measure of efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Wnt signaling pathway targeted by this compound and the general experimental workflow for its evaluation.

Caption: Wnt signaling pathway modulation by this compound.

Caption: Experimental workflow for this compound evaluation.

References

The Role of Tankyrase-IN-2 in Wnt/β-catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. A key regulatory hub within this pathway is the destruction complex, which targets the central effector, β-catenin, for proteasomal degradation. Tankyrases, members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as critical positive regulators of Wnt/β-catenin signaling. By promoting the degradation of Axin, a scaffold protein of the destruction complex, tankyrases lead to the stabilization and nuclear accumulation of β-catenin, thereby driving the transcription of Wnt target genes.[1][2][3]

Tankyrase-IN-2 is a potent and selective small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[4] Its ability to modulate the Wnt/β-catenin pathway by stabilizing Axin makes it a valuable tool for research and a potential therapeutic agent for Wnt-driven diseases. This technical guide provides an in-depth overview of the role of this compound in Wnt/β-catenin signaling, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway by directly targeting the catalytic activity of TNKS1 and TNKS2.[4] In the canonical Wnt pathway, under "Wnt-off" conditions, the destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.

Tankyrases (TNKS1 and TNKS2) promote the PARsylation (poly-ADP-ribosylation) of Axin. This post-translational modification serves as a signal for the E3 ubiquitin ligase RNF146 to ubiquitinate Axin, leading to its proteasomal degradation.[1][5] The degradation of Axin destabilizes the destruction complex, resulting in the accumulation of β-catenin.

This compound, by inhibiting the enzymatic activity of TNKS1 and TNKS2, prevents the PARsylation of Axin.[4] This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex. The enhanced degradation of β-catenin reduces its translocation to the nucleus and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes, such as c-Myc and Cyclin D1.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

| Parameter | TNKS1 | TNKS2 | PARP1 |

| IC50 | 10 nM | 7 nM | 710 nM |

| Table 1: In vitro inhibitory activity of this compound against TNKS1, TNKS2, and PARP1.[4] |

| Cell Line | Parameter | Value |

| DLD1 | EC50 (Axin2 increase) | 319 nM |

| DLD1 | EC50 (Tankyrase increase) | 320 nM |

| Table 2: Cellular activity of this compound in DLD1 colorectal cancer cells. The increase in tankyrase protein abundance is a cellular marker of target engagement.[4] |

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

Caption: Wnt/β-catenin signaling pathway and the role of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the activity of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., DLD1, SW480)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the protein levels of Axin, β-catenin, and Tankyrase in cells treated with this compound.

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Axin1, anti-Axin2, anti-β-catenin, anti-TNKS1/2, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).

TOPflash/FOPflash Luciferase Reporter Assay

Objective: To measure the effect of this compound on TCF/LEF-mediated transcriptional activity, a direct readout of Wnt/β-catenin signaling.[2][6]

Materials:

-

HEK293T or other suitable cell line

-

TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated TCF/LEF sites, negative control) luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect cells in a 24-well plate with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with various concentrations of this compound. If the cell line has low endogenous Wnt signaling, stimulate with Wnt3a conditioned medium or recombinant Wnt3a.

-

Incubate for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the TOPflash and FOPflash firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity and assess the inhibitory effect of this compound.

Conclusion

This compound is a valuable chemical probe for studying the intricate regulation of the Wnt/β-catenin signaling pathway. Its high potency and selectivity for tankyrases allow for the precise dissection of their role in cellular processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate the therapeutic potential of targeting tankyrase in Wnt-driven diseases. Further in vivo studies will be crucial to fully elucidate the efficacy and safety profile of this compound and similar inhibitors for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 2.4. The TOPflash Luciferase Reporter Assay to Measure β-Catenin/Tcf-Driven Transcriptional Activity [bio-protocol.org]

Tankyrase-IN-2 and its Effects on Axin Protein Stabilization: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of Tankyrase-IN-2, a potent and selective inhibitor of Tankyrase enzymes, with a specific focus on its role in the stabilization of the Axin protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.

Introduction to the Wnt/β-catenin Pathway and the Role of Axin

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably in several types of cancer, including colorectal cancer.[1][2] At the heart of this pathway lies the β-catenin destruction complex, a multi-protein assembly that targets the transcriptional co-activator β-catenin for proteasomal degradation. The scaffold protein Axin is a concentration-limiting component of this complex.[3][4][5]

The stability of Axin itself is tightly regulated by the Tankyrase enzymes, TNKS1 and TNKS2.[6][7][8] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and are responsible for the poly-ADP-ribosylation (PARsylation) of Axin.[5][9] This post-translational modification marks Axin for ubiquitination and subsequent degradation by the proteasome, leading to the disassembly of the destruction complex and the stabilization of β-catenin.[4][5][10] Stabilized β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target genes, promoting cell proliferation.[10]

Tankyrase inhibitors, such as this compound, represent a promising therapeutic strategy to counteract aberrant Wnt signaling by preventing Axin degradation and thereby enhancing β-catenin destruction.[6][11]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that potently and selectively targets the catalytic activity of both Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[12] By binding to the nicotinamide subsite of the NAD+ binding pocket of the Tankyrase enzymes, this compound prevents the transfer of ADP-ribose units onto substrate proteins, including Axin.

The inhibition of Tankyrase-catalyzed PARsylation has a direct consequence on Axin protein stability. Without the PARsylation signal, Axin is no longer recognized by the ubiquitin ligase RNF146, which is responsible for its ubiquitination.[5][13] This prevents the proteasomal degradation of Axin, leading to its accumulation within the cell.[3][4] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, which leads to increased phosphorylation and subsequent degradation of β-catenin.[11] The ultimate result is the downregulation of Wnt/β-catenin signaling.[6][7]

Quantitative Data on this compound and Other Inhibitors

The following tables summarize the available quantitative data for this compound and provide a comparison with other well-characterized Tankyrase inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound [12]

| Target | IC50 (nM) |

| TNKS1 | 10 |

| TNKS2 | 7 |

| PARP1 | 710 |

Table 2: Cellular Activity of this compound in DLD1 Cells [12]

| Effect | EC50 (nM) |

| Increase in Tankyrase protein abundance | 320 |

| Increase in Axin2 protein abundance | 319 |

Table 3: Comparative IC50 Values of Various Tankyrase Inhibitors

| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |

| This compound | 10[12] | 7[12] |

| XAV939 | 11[14] | 4[14] |

| G007-LK | 46[14] | 25[14] |

| RK-287107 | 14.3[15] | 10.6[15] |

| NVP-TNKS656 | Not Reported | 6[14] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to evaluate the effects of this compound on Axin protein stabilization.

Western Blotting for Axin Protein Levels

This protocol is used to determine the total cellular levels of Axin protein following treatment with this compound.

a. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[16]

-

Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[17]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.[17]

-

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[17]

-

Transfer the supernatant (total protein extract) to a new tube.

-

Determine the protein concentration using a BCA protein assay kit.[18]

b. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[16]

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[18]

-

Incubate the membrane with a primary antibody specific for Axin1 or Axin2 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[19]

-

Wash the membrane three times for 5-10 minutes each with TBST.[16]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) for 1 hour at room temperature.[18]

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18] A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Immunoprecipitation of Axin

This protocol is used to isolate Axin and its binding partners, which can then be analyzed for post-translational modifications like PARsylation or ubiquitination.

-

Prepare cell lysates as described in the Western Blotting protocol (steps 1a.1-1a.8), using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).[20]

-

Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads for 1 hour at 4°C on a rotator.[20]

-

Centrifuge and collect the supernatant.

-

Add 2-5 µg of a primary antibody against Axin to 500-1000 µg of pre-cleared lysate.[17]

-

Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[17][21]

-

Add 20-30 µl of Protein A/G bead slurry to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.[17][21]

-

Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.[21]

-

Wash the bead pellet 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.[21]

-

Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by Western blotting as described above, probing for Axin, PAR, or ubiquitin.

Cycloheximide (CHX) Chase Assay

This assay is used to determine the half-life of the Axin protein by inhibiting new protein synthesis and observing the rate of its degradation over time.[22][23]

-

Seed cells in multiple plates or wells to allow for harvesting at different time points.

-

Treat one set of cells with this compound and another with a vehicle control for a predetermined time (e.g., 6-12 hours) to allow for the inhibitor's effect to take place.

-

Add cycloheximide (CHX), a protein synthesis inhibitor, to the culture medium of all samples at a final concentration of 20-100 µg/mL.[22][24] This marks the zero time point (t=0).

-

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).[22]

-

Prepare protein lysates from each time point as described in the Western Blotting protocol.

-

Perform Western blotting to determine the levels of Axin protein remaining at each time point.

-

Quantify the band intensities and plot the percentage of remaining Axin protein against time to determine its half-life under both control and this compound treated conditions. A longer half-life in the presence of this compound indicates protein stabilization.[24]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: Wnt signaling pathway illustrating Tankyrase-mediated Axin degradation.

Caption: Mechanism of this compound leading to Axin stabilization.

Caption: Workflow for assessing Axin protein half-life via CHX chase assay.

Conclusion

This compound is a potent and selective inhibitor of Tankyrase enzymes that effectively stabilizes the Axin protein. By preventing the PARsylation-dependent degradation of Axin, this compound enhances the activity of the β-catenin destruction complex, leading to the suppression of the oncogenic Wnt/β-catenin signaling pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. The targeted stabilization of Axin by molecules like this compound holds significant therapeutic promise for the treatment of Wnt-driven diseases, particularly in oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical potential.

References

- 1. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling | Semantic Scholar [semanticscholar.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. researchgate.net [researchgate.net]

- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. origene.com [origene.com]

- 17. epigentek.com [epigentek.com]

- 18. addgene.org [addgene.org]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. neb.com [neb.com]

- 21. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 22. Cycloheximide (CHX) chase assay [bio-protocol.org]

- 23. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 24. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

Tankyrase-IN-2: A Technical Overview of a Potent Wnt Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tankyrase-IN-2, a potent and selective inhibitor of tankyrase enzymes. The document focuses on its inhibitory concentrations (IC50) and effective concentrations (EC50), detailing the experimental protocols used for these determinations. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action and evaluation.

Core Data: IC50 and EC50 Values

The inhibitory and effective concentrations of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound

| Target | IC50 (nM) |

| Tankyrase 1 (TNKS1) | 10 |

| Tankyrase 2 (TNKS2) | 7 |

| Poly (ADP-ribose) polymerase 1 (PARP1) | 710 |

This data highlights the selectivity of this compound for tankyrase enzymes over PARP1.[1]

Table 2: Cellular Effective Concentration (EC50) of this compound

| Cellular Effect | Cell Line | EC50 (nM) |

| Increased Tankyrase Protein Abundance | DLD1 | 320 |

| Increased Axin2 Levels | DLD1 | 319 |

These values demonstrate the compound's ability to engage its target and modulate downstream signaling pathways in a cellular context.[1]

Experimental Protocols

The determination of IC50 and EC50 values for this compound relies on robust and reproducible experimental methodologies. The following sections detail the key protocols employed.

In Vitro Tankyrase Inhibition Assay (IC50 Determination)

The in vitro inhibitory activity of this compound is commonly assessed using enzymatic assays that measure the poly(ADP-ribosyl)ation (PARsylation) activity of purified tankyrase enzymes.

Principle: This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by TNKS1 or TNKS2. The inhibition of this activity by this compound is measured to determine the IC50 value. Both colorimetric and chemiluminescent detection methods are available.[2][3]

Materials:

-

Recombinant human Tankyrase 1 or Tankyrase 2 enzyme

-

Histone proteins (as a substrate)

-

Biotinylated NAD+ (co-substrate)

-

Assay buffer

-

This compound (or other test compounds) dissolved in DMSO

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

Colorimetric or chemiluminescent HRP substrate

-

96-well microplates

Procedure:

-

Coating: Histone proteins are immobilized on the surface of a 96-well plate.

-

Inhibition Reaction: A reaction mixture containing the tankyrase enzyme, biotinylated NAD+, and varying concentrations of this compound is added to the wells. A control with DMSO vehicle is included.

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Detection:

-

The plate is washed to remove unbound reagents.

-

Streptavidin-HRP is added to each well, which binds to the biotinylated PAR chains formed on the histones.

-

After another wash, the HRP substrate is added.

-

-

Signal Measurement: The absorbance (for colorimetric assays) or luminescence (for chemiluminescent assays) is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Wnt Signaling Assay (EC50 Determination)

The effect of this compound on the Wnt signaling pathway is typically evaluated using a cell-based reporter gene assay.

Principle: This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive promoter.[4][5] Activation of the Wnt pathway leads to the expression of luciferase. Inhibition of tankyrase stabilizes Axin, a negative regulator of the Wnt pathway, leading to decreased luciferase expression.[6]

Materials:

-

HEK293 or other suitable cells stably transfected with a TCF/LEF-luciferase reporter construct.[4]

-

Wnt3a conditioned media or a GSK3 inhibitor (e.g., BIO) to activate the Wnt pathway.[7][8]

-

This compound (or other test compounds).

-

Luciferase assay reagent.

-

Cell culture reagents.

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach.

-

Compound Treatment: Cells are treated with various concentrations of this compound.

-

Wnt Pathway Activation: The Wnt pathway is stimulated using Wnt3a conditioned media or a GSK3 inhibitor.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24-72 hours) to allow for changes in reporter gene expression.[9]

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added.

-

Signal Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The EC50 value is determined by plotting the percentage of Wnt signaling inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Axin Stabilization Assay

To confirm the mechanism of action, the effect of this compound on the protein levels of Axin is assessed.

Principle: Inhibition of tankyrase prevents the PARsylation-dependent ubiquitination and subsequent proteasomal degradation of Axin, leading to its accumulation in the cell.[10][11][12] This is typically measured by Western blotting.

Materials:

-

DLD1 or other responsive cell lines.

-

This compound.

-

Cell lysis buffer.

-

Primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate for Western blotting.

Procedure:

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).[1]

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Western Blotting:

-

Protein samples are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against Axin and the loading control.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

-

Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Analysis: The band intensities for Axin are normalized to the loading control to determine the relative increase in Axin protein levels.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for determining IC50 and EC50 values.

Caption: Wnt/β-catenin signaling pathway and the role of this compound.

Caption: Experimental workflow for IC50 and EC50 determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rdworldonline.com [rdworldonline.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. UBE3A Wnt signaling Cell Assay – openlabnotebooks.org [openlabnotebooks.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]

- 11. pnas.org [pnas.org]

- 12. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Tankyrase-IN-2: A Technical Guide to the Inhibition of TNKS1 and TNKS2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tankyrase-IN-2, a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). This document details the quantitative inhibitory activity of this compound, provides in-depth experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows involved in its study.

Core Concept: Inhibition of Tankyrase and the Wnt/β-catenin Signaling Pathway

Tankyrase-1 and -2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[1][2] In the absence of a Wnt signal, a "destruction complex," which includes Axin, APC, GSK3β, and CK1, targets β-catenin for proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, marking it for ubiquitination and subsequent degradation by the proteasome.[3] This destabilization of the destruction complex leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription, promoting cell proliferation. In many cancers, particularly colorectal cancer, the Wnt/β-catenin pathway is aberrantly activated.[4]

Tankyrase inhibitors, such as this compound, block the catalytic activity of TNKS1 and TNKS2. This prevents the PARsylation and subsequent degradation of Axin, leading to the stabilization of the destruction complex and enhanced degradation of β-catenin. The ultimate effect is the downregulation of Wnt/β-catenin signaling, making tankyrase inhibitors a promising therapeutic strategy for Wnt-driven cancers.[4][5]

Data Presentation: Quantitative Inhibition Data

The following table summarizes the in vitro and cellular inhibitory activities of this compound and other notable tankyrase inhibitors for comparison.

| Compound | Target | IC50 (nM) | EC50 (nM) | Assay Type | Reference |

| This compound | TNKS1 | 10 | - | Biochemical | [6] |

| TNKS2 | 7 | - | Biochemical | [6] | |

| PARP1 | 710 | - | Biochemical | [6] | |

| DLD1 cells | - | 320 (TNKS increase) | Cellular | [6] | |

| DLD1 cells | - | 319 (Axin2 increase) | Cellular | [6] | |

| XAV939 | TNKS1 | 11 | - | Biochemical | [7] |

| TNKS2 | 4 | - | Biochemical | [7] | |

| G007-LK | TNKS1 | 46 | - | Biochemical | [7] |

| TNKS2 | 25 | - | Biochemical | [7] | |

| NVP-TNKS656 | TNKS2 | 6 | - | Biochemical | [7] |

| RK-287107 | TNKS1 | 14.3 | - | Biochemical | [7] |

| TNKS2 | 10.6 | - | Biochemical | [7] |

Mandatory Visualizations

Signaling Pathway: Wnt/β-catenin and Tankyrase Inhibition

References

- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

A Technical Guide to the Cellular Functions of Tankyrases Inhibited by Tankyrase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the cellular functions of tankyrases and the inhibitory effects of Tankyrase-IN-2, a potent and selective small molecule inhibitor. It details the mechanism of action, impact on key signaling pathways, and methodologies for studying these interactions.

Introduction to Tankyrases and this compound

Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) superfamily of enzymes.[] They play crucial roles in a variety of cellular processes, including the regulation of Wnt/β-catenin signaling, telomere homeostasis, cell cycle progression, and glucose metabolism.[2] Aberrant tankyrase activity, particularly its role in promoting Wnt signaling, has been implicated in the pathogenesis of several cancers, making these enzymes attractive therapeutic targets.[2][3]

This compound (also referred to as compound 5k) is a potent, selective, and orally active quinazolinone derivative that inhibits both TNKS1 and TNKS2.[4][5][6] It was developed through structure-based design to optimize potency and selectivity over other PARP isoforms, notably PARP1.[2][7] Its primary mechanism of action involves the competitive inhibition of the tankyrase catalytic domain, leading to the modulation of downstream cellular pathways.[7]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the nicotinamide pocket within the catalytic ADP-ribosyltransferase (ARTD) domain of TNKS1 and TNKS2.[2][7] This binding action prevents the transfer of ADP-ribose units from the co-substrate NAD+ to target proteins, a post-translational modification process known as PARsylation. By blocking this enzymatic activity, this compound disrupts the normal function of tankyrases in signaling cascades.[2][7] A key consequence of this inhibition is the stabilization of Axin, a central component of the β-catenin destruction complex.[][7]

Core Cellular Function: Inhibition of the Wnt/β-catenin Signaling Pathway

The most well-characterized cellular function of tankyrases inhibited by this compound is the downregulation of the Wnt/β-catenin signaling pathway. This pathway is critical for embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[2]

-

Role of Tankyrases in Wnt Signaling: In the absence of Wnt ligands, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote Wnt signaling by PARsylating the scaffold protein Axin. This modification marks Axin for recognition by the E3 ubiquitin ligase RNF146, leading to Axin's ubiquitination and degradation.[2] The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes such as MYC.[7]

-

Effect of this compound: By inhibiting TNKS1/2, this compound prevents the PARsylation of Axin.[7] This leads to the stabilization and accumulation of Axin, which facilitates the reassembly and stabilization of the β-catenin destruction complex.[][7] The active destruction complex then efficiently phosphorylates and promotes the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes.[7] This mechanism is confirmed by the observed dose-dependent increase in Axin2 protein levels in cancer cell lines treated with this compound.[4][7]

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cancer Stem Cells (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound () for sale [vulcanchem.com]

Tankyrase-IN-2: A Technical Guide to its Physicochemical and Pharmacokinetic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase-IN-2 (also known as compound 5k) is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous diseases, most notably colorectal cancer. By inhibiting tankyrases, this compound leads to the stabilization of Axin proteins, key components of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby downregulating Wnt signaling. This guide provides an in-depth overview of the physicochemical and pharmacokinetic properties of this compound, along with detailed experimental methodologies.

Physicochemical Properties

This compound possesses a favorable physicochemical profile that contributes to its potential as a research tool and therapeutic lead. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one | N/A |

| CAS Number | 1588870-36-3 | [2] |

| Molecular Formula | C₁₇H₁₄F₂N₂O₂ | N/A |

| Molecular Weight | 316.30 g/mol | N/A |

| Appearance | White to off-white solid powder | N/A |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Insoluble in water. | N/A |

In Vitro Biological Activity

This compound is a highly potent inhibitor of both tankyrase isoforms, TNKS1 and TNKS2, and exhibits selectivity over PARP1. Its cellular activity is demonstrated by the dose-dependent increase in Axin2 protein levels in DLD1 human colorectal cancer cells.

| Assay | IC₅₀ / EC₅₀ (nM) | Cell Line / Enzyme | Reference |

| TNKS1 Inhibition | 10 | Recombinant Human TNKS1 | [1][2] |

| TNKS2 Inhibition | 7 | Recombinant Human TNKS2 | [1][2] |

| PARP1 Inhibition | 710 | Recombinant Human PARP1 | [1][2] |

| Axin2 Stabilization | 319 | DLD1 cells | [2] |

Pharmacokinetic Properties

While specific quantitative pharmacokinetic data for this compound are not publicly available, it is described as having "favorable pharmacokinetic properties" and being "orally active" in a colorectal xenograft model.[1][2] For comparative context, the pharmacokinetic profiles of other well-characterized tankyrase inhibitors, G007-LK and RK-287107, in mice are presented below. These data provide an indication of the expected pharmacokinetic behavior of potent, orally bioavailable tankyrase inhibitors.

Pharmacokinetics of G007-LK in ICR Mice (Oral Administration)

| Parameter | Value | Dosing | Reference |

| Cmax | Not explicitly stated, but plasma and tumor concentrations > 0.5 µmol/L for at least 16 hours | 50 mg/kg (i.p.) | [1] |

| Note | G007-LK displays a great pharmacokinetic profile and can be administered orally in the diet. | 100 mg/kg in chow | [3] |

Pharmacokinetics of RK-287107 in NOD-SCID Mice (Oral and Intraperitoneal Administration)

| Administration | Outcome | Reference |

| Oral/Intraperitoneal | Suppresses tumor growth in a COLO-320DM xenograft model, indicating systemic exposure and efficacy. | [4] |

Signaling Pathway

This compound modulates the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the mechanism of action.

Caption: Mechanism of this compound action in the Wnt/β-catenin pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Tankyrase Enzymatic Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against TNKS1 and TNKS2.

References

The Discovery and Development of Tankyrase-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase-IN-2, also referred to as compound 5k, is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[2] Aberrant activation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target.[3][4] this compound emerged from a lead optimization program focused on 2-arylquinazolin-4-ones, designed to enhance potency, selectivity, and pharmacokinetic properties.[1] This document provides a comprehensive technical guide to the discovery, development, and characterization of this compound.

Core Data Summary

The following tables summarize the key quantitative data for this compound and its biological effects.

Table 1: In Vitro Potency and Selectivity of this compound [1]

| Target | IC50 (nM) |

| TNKS1 | 10 |

| TNKS2 | 7 |

| PARP1 | 710 |

Table 2: Cellular Activity of this compound in DLD1 Cells [2]

| Parameter | EC50 (nM) |

| Axin2 Protein Increase | 319 |

| Tankyrase Protein Increase | 320 |

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Tankyrase enzymes, TNKS1 and TNKS2, promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[3][5] This complex is responsible for the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin.[5] In the presence of active tankyrases, Axin levels are kept low, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes, such as MYC, driving cell proliferation.[2][6]

This compound inhibits the catalytic activity of TNKS1 and TNKS2.[1] This inhibition leads to the stabilization of Axin, thereby enhancing the activity of the β-catenin destruction complex and promoting the degradation of β-catenin.[5] The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target gene expression and subsequent inhibition of tumor cell growth.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery | MDPI [mdpi.com]

- 4. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear AXIN2 represses MYC gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Tankyrase-IN-2: A Potent Chemical Probe for the Wnt Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. Tankyrases, members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as key positive regulators of the Wnt pathway. They mediate the degradation of Axin, a central scaffold protein in the β-catenin destruction complex. Inhibition of tankyrase activity leads to the stabilization of Axin, thereby promoting the degradation of β-catenin and antagonizing Wnt signaling.[1][2][3]

This technical guide focuses on Tankyrase-IN-2, a potent and selective small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[4] Its favorable physicochemical and pharmacokinetic properties make it an excellent chemical probe for studying the role of tankyrases in Wnt signaling and a promising candidate for further drug development. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt signaling pathway by directly targeting the catalytic activity of TNKS1 and TNKS2.[4] In the absence of an inhibitor, tankyrases poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for ubiquitination and subsequent proteasomal degradation.[5] This constitutive degradation of Axin keeps the levels of the β-catenin destruction complex low, allowing for the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

By inhibiting the PARP activity of tankyrases, this compound prevents the PARsylation of Axin.[6] This leads to the stabilization and accumulation of Axin, which enhances the assembly and activity of the β-catenin destruction complex.[1][7][8] The destruction complex then phosphorylates β-catenin, targeting it for proteasomal degradation and thereby suppressing Wnt/β-catenin signaling.[9]

Caption: Wnt signaling pathway and the mechanism of this compound inhibition.

Quantitative Data

The following tables summarize the in vitro and cellular activity of this compound and other relevant tankyrase inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| TNKS1 | 10[4] |

| TNKS2 | 7[4] |

| PARP1 | 710[4] |

Table 2: Cellular Activity of this compound in DLD1 Cells

| Parameter | EC50 (nM) |

| Axin2 Protein Increase | 319[4] |

| Tankyrase Protein Increase | 320[4] |

Table 3: Cellular Activity of Other Tankyrase Inhibitors

| Compound | Assay | Cell Line | IC50/EC50 | Reference |

| XAV939 | TOPflash | MDA-MB-231 | ~1 µM[10] | |

| XAV939 | TOPflash | RKO | ~100 nM[10] | |

| JW55 | TOPflash | SW480 | ~25 nM[11] | |

| G007-LK | MTS Proliferation | COLO 320DM | GI50: 54 nM[2] | |

| LZZ-02 | TOPflash | HEK293 (LiCl-induced) | IC50: 10 µM[12] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Western Blot Analysis for Axin and β-catenin Levels

This protocol describes the detection of Axin1, Axin2, and β-catenin protein levels in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Axin1, anti-Axin2, anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the indicated time.

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

TOPflash Reporter Assay for Wnt Signaling Activity

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

Materials:

-

HEK293T or other suitable cells

-

TOPflash and FOPflash reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect cells with TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, treat the cells with different concentrations of this compound. If studying Wnt ligand-dependent signaling, add Wnt3a conditioned media.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Calculate the TOP/FOPflash ratio and normalize to the Renilla luciferase activity to determine the specific Wnt signaling activity.[10][13]